molecular formula C8H6F2N2 B12114591 2-Amino-2-(2,5-difluorophenyl)acetonitrile CAS No. 124777-80-6

2-Amino-2-(2,5-difluorophenyl)acetonitrile

Cat. No.: B12114591
CAS No.: 124777-80-6
M. Wt: 168.14 g/mol
InChI Key: KHFQZWKSHNKHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2 It is a fluorinated derivative of phenylacetonitrile, characterized by the presence of two fluorine atoms on the phenyl ring and an amino group attached to the alpha carbon of the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-difluorophenyl)acetonitrile typically involves the fluorination of phenylacetonitrile followed by the introduction of the amino group. One common method involves the reaction of 2,5-difluorobenzyl chloride with sodium cyanide to form 2,5-difluorophenylacetonitrile. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-2-(2,5-difluorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2,4-difluorophenyl)acetonitrile
  • 2-Amino-2-(3,5-difluorophenyl)acetonitrile
  • 2-Amino-2-(2,6-difluorophenyl)acetonitrile

Uniqueness

2-Amino-2-(2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties compared to other isomers, potentially leading to different pharmacological profiles and applications .

Properties

CAS No.

124777-80-6

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

2-amino-2-(2,5-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H6F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2

InChI Key

KHFQZWKSHNKHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C#N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.